molecular formula C6H2BrCl3 B1275851 1-Bromo-2,3,5-trichlorobenzene CAS No. 81067-38-1

1-Bromo-2,3,5-trichlorobenzene

Cat. No.: B1275851
CAS No.: 81067-38-1
M. Wt: 260.3 g/mol
InChI Key: WOIGJFAVHOCDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,3,5-trichlorobenzene is an organic compound with the molecular formula C6H2BrCl3. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one by a bromine atom. This compound is used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,5-trichlorobenzene can be synthesized through several methods. One common method involves the bromination of 1,2,3,5-tetrachlorobenzene using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves multi-step processes. For example, one method includes the chlorination of benzene to form 1,2,3,5-tetrachlorobenzene, followed by bromination using bromine or NBS in the presence of a catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,5-trichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.

    Oxidation Products: Oxidation can lead to the formation of chlorinated benzoic acids or other oxidized aromatic compounds.

Scientific Research Applications

1-Bromo-2,3,5-trichlorobenzene is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studies involving aromatic substitution reactions.

    Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,5-trichlorobenzene primarily involves its ability to undergo substitution reactions. The presence of electron-withdrawing chlorine atoms makes the benzene ring more susceptible to nucleophilic attack. The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 1,2,3-Trichlorobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Trichlorobenzene
  • 2-Bromo-1,3,5-trichlorobenzene

Comparison: 1-Bromo-2,3,5-trichlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other trichlorobenzenes, the presence of a bromine atom provides different chemical properties and reactivity patterns, making it suitable for specific applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

1-bromo-2,3,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIGJFAVHOCDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402674
Record name 1-Bromo-2,3,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81067-38-1
Record name 1-Bromo-2,3,5-trichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81067-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,3,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A Sodium nitrite (3.88 g, 0.056 mole) was added in portions to concentrated sulphuric acid (28.16 ml) stirred below 10° C. A solution of 2-bromo-4,6-dichloroaniline (12 g, 0.05 mole, Lancaster) in glacial acetic acid (126 ml) was added maintaining the temperature below 10° C. The mixture was stirred below 10° C. for 1 hr and then slowly added to a stirred solution of cuprous chloride (10.11 g, 0.10 mole) in concentrated hydrochloric acid (101.05 ml) at room temperature. The mixture was then stirred at room temperature for 17 hrs. The product was filtered, washed with water (3×50 ml), dissolved in chloroform (150 ml), dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated in vacuo to give the desired product. Yield 10 g (77%), M.p. 55-57° C.
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
28.16 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
126 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
10.11 g
Type
reactant
Reaction Step Three
Quantity
101.05 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,3,5-trichlorobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,3,5-trichlorobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,3,5-trichlorobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2,3,5-trichlorobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,3,5-trichlorobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,3,5-trichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.